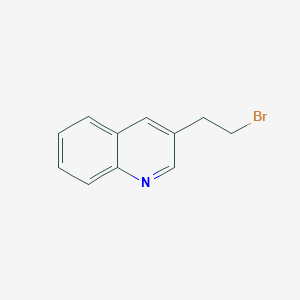
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains a tert-butyl group, a hydroxy group, and a trifluorophenyl group attached to an azetidine ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2,4,5-trifluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to convert the trifluorophenyl group to a less oxidized state using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-hydroxy-3-(2,4-difluorophenyl)azetidine-1-carboxylate: This compound has two fluorine atoms instead of three, which may affect its reactivity and binding properties.
tert-Butyl 3-hydroxy-3-(2,5-difluorophenyl)azetidine-1-carboxylate: The position of the fluorine atoms differs, potentially leading to different chemical and biological properties.
tert-Butyl 3-hydroxy-3-(2,4,5-trichlorophenyl)azetidine-1-carboxylate: The substitution of fluorine with chlorine atoms can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H16F3NO3 |
|---|---|
Poids moléculaire |
303.28 g/mol |
Nom IUPAC |
tert-butyl 3-hydroxy-3-(2,4,5-trifluorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16F3NO3/c1-13(2,3)21-12(19)18-6-14(20,7-18)8-4-10(16)11(17)5-9(8)15/h4-5,20H,6-7H2,1-3H3 |
Clé InChI |
FOFYNGWQWHZCDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


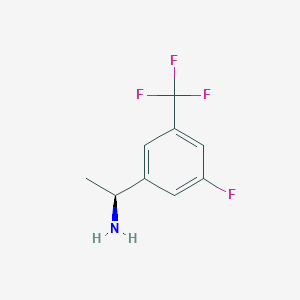
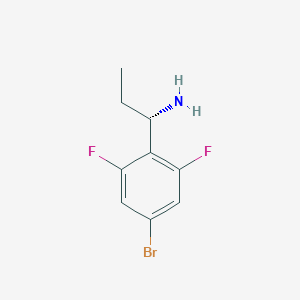
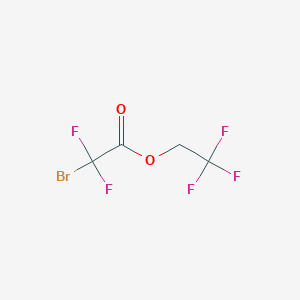
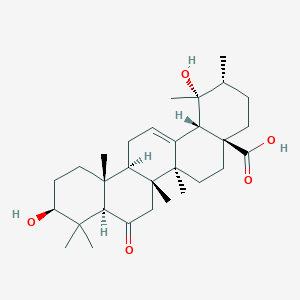

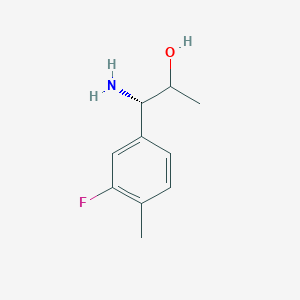
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
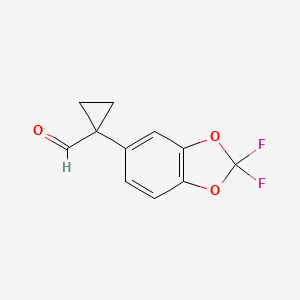
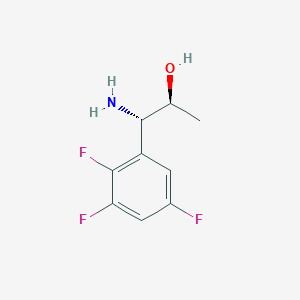
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)
